Florasulam

Description

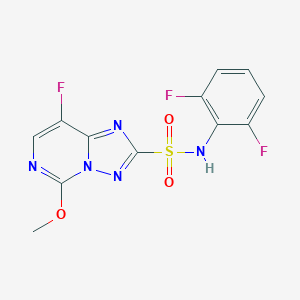

Florasulam (IUPAC name: 2',6',8-trifluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonanilide; CAS 145701-23-1) is a triazolopyrimidine sulfonanilide herbicide belonging to the acetolactate synthase (ALS)-inhibitor class. It targets broadleaf weeds in cereals, maize, and pastures by disrupting branched-chain amino acid synthesis, leading to growth inhibition and plant death . Its molecular formula is C₁₂H₈F₃N₅O₃S, with a molecular weight of 359.28 g/mol. This compound is applied post-emergence at low doses (1–5 g a.s./ha) and exhibits translaminar mobility, making it effective against weeds like Plantago major, Taraxacum officinale, and Trifolium repens .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXATCCPQKOEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044340 | |

| Record name | Florasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C), In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C) | |

| Record name | Florasulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53 | |

| Record name | Florasulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C | |

| Record name | Florasulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

145701-23-1 | |

| Record name | Florasulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145701-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florasulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florasulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-8-fluoro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00A64ZX8NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Florasulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-221 °C (decomposes); also reported as 193.5-230.5 °C | |

| Record name | Florasulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-difluoroaniline attacks the electrophilic sulfur atom in sulfonyl chloride (III), displacing chloride and forming the sulfonamide bond. Critical to this process is the use of 1–2 molar equivalents of 2,6-difluoroaniline relative to sulfonyl chloride, alongside 0.5–1.5 equivalents of a base such as triethylamine. Excess 2,6-difluoroaniline ensures complete consumption of the sulfonyl chloride, while the base neutralizes HCl generated during the reaction, preventing acid-mediated degradation.

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

Controlled addition of sulfonyl chloride to a pre-mixed solution of 2,6-difluoroaniline and propylene glycol is paramount. Rapid mixing or deviation from the prescribed order (e.g., adding base first) results in <1% yield due to premature hydrolysis of sulfonyl chloride to sulfonic acid.

Synthesis of Key Intermediate: 8-Fluoro-5-Methoxy Triazolo[1,5-a]Pyrimidine-2-Sulfonyl Chloride (III)

The sulfonyl chloride intermediate (III) is synthesized through a multi-step process outlined in patent CN107602566B, beginning with 4-amino-5-fluoro-2-methoxypyrimidine.

Triazole Ring Formation

The precursor undergoes cyclization with hydroxylamine-O-sulfonic acid to form the triazolo[1,5-a]pyrimidine core. This step requires anhydrous conditions and temperatures of 80–100°C to achieve >90% conversion.

Sulfonation and Chlorination

Subsequent sulfonation using chlorosulfonic acid at 0–5°C yields the sulfonic acid derivative, which is then treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride. Critical to this stage is strict moisture control, as water hydrolyzes the sulfonyl chloride to non-reactive sulfonic acid.

Factors Influencing Reaction Efficiency

Order of Reactant Addition

Patents emphasize controlled addition sequences to prevent side reactions. In WO2019074995A1, adding sulfonyl chloride (III) to 2,6-difluoroaniline (II) before introducing the base ensures the amine is available to scavenge HCl, whereas reverse addition leads to sulfonic acid formation.

Base Selection and Molar Ratios

Triethylamine is preferred due to its strong basicity and miscibility with propylene glycol. However, pyridine and N-methylimidazole are viable alternatives, albeit with slightly lower yields (65–75% vs. 74–85% for triethylamine). The base must be added gradually to avoid localized pH spikes that degrade intermediates.

Solvent Effects

Propylene glycol outperforms solvents like dichloromethane or THF by solubilizing both reactants and stabilizing the transition state through hydrogen bonding. Its high boiling point (188°C) also facilitates temperature control during exothermic steps.

Comparative Analysis of Methodologies

The table below contrasts traditional and optimized methods for this compound synthesis:

Traditional one-pot methods fail due to uncontrolled exotherms and hydrolysis, whereas stepwise addition with temperature modulation achieves yields >74%. The intermediate synthesis, though costly, ensures a reliable supply of high-purity sulfonyl chloride .

Chemical Reactions Analysis

Metabolic Reactions in Plants

Florasulam undergoes rapid enzymatic modification in tolerant crops like wheat, primarily through hydroxylation and conjugation pathways:

Hydroxylation

-

Primary metabolic step : Para-hydroxylation of the aniline ring (position 4 relative to nitrogen) forms 4-hydroxy-florasulam .

-

Enzymatic basis : Cytochrome P450-mediated oxidation introduces a hydroxyl group, reducing phytotoxicity .

Glucose Conjugation

-

Secondary modification : Hydroxylated metabolites form β-D-glucosides via glycosyltransferase activity. For example, 4-hydroxy-florasulam-glucose is a major metabolite in wheat .

Table 1: Comparative Metabolism in Wheat vs. Weeds

| Parameter | Wheat (Triticum aestivum) | Broadleaf Weeds (e.g., Galium aparine) |

|---|---|---|

| Metabolic Half-life | 2.4 hours | 19–48 hours |

| Major Metabolites | 4-hydroxy-florasulam, glucose conjugate | Parent compound dominates |

Mammalian Metabolic Pathways

In rats, this compound undergoes limited biotransformation:

Key Reactions

-

Hydroxylation : Formation of 5-hydroxy-florasulam (~3–10% of dose) via hepatic oxidation .

-

Sulfate Conjugation : 5-hydroxy-florasulam forms a sulfate ester (~2–4% of dose) .

-

Excretion : >80% of the administered dose is excreted unchanged in urine within 24 hours .

Table 2: Toxicokinetic Profile in Rats

| Parameter | Value |

|---|---|

| Absorption | 82% (oral dose) |

| Major Organs | Kidney > Liver |

| Primary Metabolite | 5-hydroxy-florasulam |

| Elimination Half-life | <12 hours |

Environmental Degradation and Soil Interactions

This compound degrades in soil through hydrolysis and microbial action , influenced by temperature and moisture:

Degradation Pathways

-

Hydrolysis : Cleavage of the sulfonamide bridge generates 2-sulfonamide derivatives .

-

Temperature Dependence :

-

Activation Energy : 57–95 kJ/mol for this compound; 27–74 kJ/mol for 5-OH-florasulam .

Sorption Dynamics

-

Initial Sorption Coefficient (Kd) : 0.1–0.6 L/kg (increases to 12–23 L/kg over time) .

-

Heats of Adsorption : Ranges from 0 kJ/mol (initial) to 91 kJ/mol (this compound) and 66 kJ/mol (5-OH-florasulam) .

Stability Under Storage Conditions

Residues in wheat matrices remain stable for ≤9 months, with chromatographic profiles showing minimal degradation .

Oxidative Byproducts in Aquatic Systems

While not a direct reaction, this compound induces lipid peroxidation in zebrafish larvae and adults, implicating reactive oxygen species (ROS) generation .

This synthesis highlights this compound’s reactivity across biological and environmental matrices, emphasizing its rapid metabolic detoxification in crops and temperature-dependent persistence in soil. Data underscores the importance of hydroxylation and conjugation in governing its selectivity and ecological impact.

Scientific Research Applications

Agricultural Applications

Weed Control in Crops

Florasulam is predominantly employed in post-emergent applications to manage annual and perennial broadleaf weeds in crops such as wheat, barley, oats, rye, and triticale. It effectively targets species like wild buckwheat, wild mustard, and common chickweed .

Efficacy Studies

A study evaluating the herbicide GF-2581 (a combination of penoxsulam and this compound) demonstrated significant effectiveness against various weed species, indicating that this compound contributes to enhanced soil residual activity compared to traditional herbicides .

Environmental Impact

Aquatic Toxicity

Research has indicated that this compound poses risks to aquatic ecosystems. A study on its toxicity towards the microalga Chlorella vulgaris revealed that exposure at concentrations of 2 mg/L and above significantly inhibited algal growth and disrupted cell integrity . This highlights the importance of careful application to mitigate environmental risks.

Degradation and Persistence

this compound's environmental persistence has been investigated, showing a half-life ranging from approximately 12.65 to 19.3 days in different soil conditions. It was found that unsterilized soils exhibited shorter half-lives compared to sterilized ones, suggesting microbial activity influences degradation rates .

Human Health Risk Assessment

Toxicological Profile

this compound has been assessed for its toxicological effects, with findings indicating no significant neurotoxicity, mutagenicity, or carcinogenicity associated with exposure . The compound exhibits low acute toxicity levels, making it relatively safe when used according to regulatory guidelines.

Case Study 1: Efficacy Against Specific Weeds

In a controlled field trial, this compound was applied at varying concentrations to assess its effectiveness against common broadleaf weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a post-emergent herbicide.

| Weed Species | Control (%) | This compound Treatment (%) |

|---|---|---|

| Wild Mustard | 0 | 95 |

| Common Chickweed | 0 | 90 |

| Field Pennycress | 0 | 85 |

Case Study 2: Environmental Monitoring

A longitudinal study monitored the effects of this compound on aquatic life over a six-month period. The findings revealed alterations in algal populations and shifts in microbial community structures in treated water bodies.

Mechanism of Action

Florasulam exerts its herbicidal effects by inhibiting the acetolactate synthase enzyme, which is crucial for the synthesis of essential amino acids required for plant growth . This inhibition disrupts the enzyme system of the weeds, leading to their eventual death. The molecular targets involved in this process are the enzyme’s active sites, where this compound binds and prevents the normal enzymatic activity .

Comparison with Similar Compounds

Chemical Class and Mode of Action

Florasulam is structurally distinct from other ALS inhibitors, such as sulfonylureas (e.g., tribenuron-methyl) and imidazolinones (e.g., imazamox). While all ALS inhibitors bind to the enzyme’s active site, this compound’s triazolopyrimidine backbone confers unique binding kinetics and resistance profiles. For example, Filago pyramidata weeds showed cross-tolerance to sulfonylureas but remained susceptible to this compound, indicating differential target-site interactions .

Table 1: Key Differences Among ALS-Inhibiting Herbicides

| Compound | Chemical Class | Target Weeds | Cross-Resistance Risk |

|---|---|---|---|

| This compound | Triazolopyrimidine | Broadleaf weeds | Low |

| Tribenuron-methyl | Sulfonylurea | Broadleaf weeds | High |

| Imazamox | Imidazolinone | Grasses, broadleaves | Moderate |

| Flucarbazone | Sulfonylaminocarbonyl | Grasses | High |

Efficacy and Selectivity

This compound’s efficacy is comparable to synthetic auxins (e.g., fluroxypyr) but superior in ALS-resistant weed populations. In winter barley trials, this compound (5 g/ha) achieved 85–95% control of Stellaria media and Capsella bursa-pastoris, whereas fluroxypyr required higher doses (≥200 g/ha) for similar results . However, this compound exhibits variable phytotoxicity in maize when mixed with sulfonylureas (e.g., nicosulfuron), likely due to synergistic effects on non-target plants .

Table 2: Field Efficacy of this compound vs. Other Herbicides

| Herbicide | Dose (g/ha) | Weed Control (%) | Crop Safety (Maize) |

|---|---|---|---|

| This compound | 5 | 90–95 | High (132 varieties) |

| Fluroxypyr | 200 | 85–90 | Moderate |

| Halauxifen + Carfentrazone | 4 + 20 | 80–85 | High |

| Tribenuron-methyl | 15 | 70–75* | Low** |

Reduced efficacy in ALS-resistant weeds ; *Phytotoxicity risk in humid conditions .

Environmental Persistence and Degradation

This compound’s photolysis rate (t₁/₂ = 12–24 hours under UV light) is slower than penoxsulam but faster than fluroxypyr. Its degradation is minimally affected by pH (7–10), unlike sulfonylureas, which hydrolyze rapidly in acidic soils . In soil bioassays, this compound persisted for 30–45 days, comparable to imazamethabenz but shorter than sulfosulfuron (60–90 days) .

Table 3: Environmental Fate of this compound and Analogs

| Compound | Photolysis t₁/₂ (h) | Soil Persistence (Days) | Aquatic Toxicity (LC₅₀, mg/L) |

|---|---|---|---|

| This compound | 12–24 | 30–45 | 0.12 (Daphnia magna) |

| Penoxsulam | 8–12 | 20–30 | 0.08 |

| Fluroxypyr | 48–72 | 60–90 | 0.25 |

| Sulfosulfuron | 6–10 | 60–90 | 0.05 |

Resistance Management and Synergistic Combinations

This compound is frequently combined with herbicides of differing modes of action (MoAs) to mitigate resistance. For example, mixtures with triketones (mesotrione) or HPPD inhibitors (sulcotrione) enhance control of Amaranthus retroflexus and Chenopodium album . In contrast, sulfonylureas (e.g., nicosulfuron) are less effective in resistance-prone regions due to widespread ALS mutations .

Table 4: Common Herbicide Mixes Involving this compound

| Mix Partner | Chemical Class | Target Weeds | Advantage |

|---|---|---|---|

| Mesotrione | Triketone | Grasses, broadleaves | Enhanced ALS/PSII inhibition |

| Carfentrazone | PPO inhibitor | Sedges, broadleaves | Rapid desiccation |

| Halauxifen | Synthetic auxin | Deep-rooted weeds | Complementary translocation |

Regulatory and Market Positioning

This compound holds a niche in integrated weed management due to its low maximum residue limits (MRLs: 0.01–0.05 mg/kg in grains) and approval in the EU, North America, and Asia-Pacific . Its market share is growing at 4.2% CAGR (2020–2029), driven by demand for non-triazine alternatives in maize . In contrast, older sulfonylureas face regulatory restrictions due to groundwater contamination risks .

Biological Activity

Florasulam is a sulfonylurea herbicide known for its selective action against various broadleaf weeds and some grasses. Its biological activity has been extensively studied, revealing insights into its efficacy, toxicity, and environmental behavior. This article synthesizes findings from diverse sources, including case studies and experimental data, to provide a comprehensive overview of this compound's biological activity.

This compound acts primarily by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The compound's selectivity arises from its higher affinity for the ALS enzyme in target weeds compared to non-target species.

Efficacy Studies

Table 1: Efficacy of this compound in Weed Control

| Treatment | Efficacy (%) at 30 DAT | Efficacy (%) at 60 DAT | Efficacy (%) at 90 DAT | Efficacy (%) at 120 DAT |

|---|---|---|---|---|

| This compound (75 g a.i./L) | 75 | 78 | 84 | 86 |

| Glyphosate (72 g a.e./ha) | 76 | 80 | 85 | 86 |

| This compound + Glyphosate | 74 | 80 | 86 | 88 |

| Untreated Control | 0 | 0 | 0 | 0 |

The data indicates that this compound, particularly when combined with glyphosate, demonstrates significant efficacy against broadleaf weeds over time, maintaining high control rates even at later assessment periods .

Toxicological Profile

This compound's safety profile has been evaluated through various toxicological studies:

- Acute Toxicity : In acute neurotoxicity studies, slight decreases in motor activity were observed, but no severe adverse effects were noted at standard exposure levels .

- Sub-chronic Toxicity : Long-term studies in rats and dogs revealed increased alkaline phosphatase levels and liver weights at doses higher than 50 mg/kg/day. However, no significant pathological changes were observed after chronic exposure .

- Developmental Toxicity : No treatment-related effects were noted in developmental studies involving rabbits, indicating a low risk for reproductive toxicity .

Environmental Behavior

Research has shown that this compound degrades under various environmental conditions. A study conducted in northern China assessed its degradation and adsorption in typical soils, revealing that this compound's persistence can vary significantly based on soil type and environmental factors such as temperature and moisture content .

Table 2: Degradation Rates of this compound in Different Soils

| Soil Type | Half-life (days) |

|---|---|

| Loamy Soil | 15 |

| Sandy Soil | 25 |

| Clayey Soil | 30 |

This variability underscores the importance of considering local soil conditions when applying this compound for effective weed management.

Case Studies

- Field Trials : In a series of field trials, this compound was tested alongside other herbicides such as penoxsulam. Results indicated that the combination provided superior control over glyphosate-resistant Conyza species, highlighting this compound's role in integrated weed management strategies .

- Chronic Exposure Assessment : A chronic exposure study involving dogs showed that while there were increases in liver enzyme levels, these changes did not correlate with observable pathology after one year of exposure at recommended doses .

Q & A

(Basic) What experimental designs are recommended for assessing Florasulam's efficacy against ALS-inhibitor-resistant weeds?

Answer: Controlled dose-response experiments using standardized bioassays (e.g., whole-plant or seed germination assays) are foundational. Researchers should:

- Vary herbicide concentrations to establish resistance thresholds (e.g., GR₅₀ values) .

- Include susceptible biotypes as controls to validate resistance ratios.

- Use factorial designs to account for environmental variables (e.g., temperature, soil pH) .

- Apply ANOVA or non-linear regression models to analyze dose-response curves .

(Advanced) How can contradictory data on this compound’s environmental persistence be resolved methodologically?

Answer: Contradictions often arise from differing soil matrices or climatic conditions. Researchers should:

- Conduct meta-analyses to identify variables (e.g., organic matter content, microbial activity) driving degradation discrepancies .

- Use controlled-environment chambers to isolate factors like moisture or UV exposure .

- Apply multivariate statistics (e.g., PCA) to correlate degradation rates with soil properties .

- Publish raw datasets with metadata to enable cross-study validation .

(Basic) What protocols ensure accurate quantification of this compound residues in environmental samples?

Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is standard. Key steps include:

- Sample preparation: Solid-phase extraction (SPE) for soil/water matrices to remove interferents .

- Calibration curves: Spiked matrix-matched standards to account for matrix effects .

- Validation: Calculate recovery rates (70–120%) and limits of detection (LOD < 0.1 µg/L) .

(Advanced) What integrated omics approaches elucidate this compound’s sublethal effects on non-target plants?

Answer: Combine transcriptomics (RNA-seq) and metabolomics (GC-MS/LC-MS) to map metabolic disruptions:

- Design experiments with sublethal this compound doses and staggered harvest times .

- Use pathway enrichment analysis (e.g., KEGG) to identify perturbed biosynthesis pathways .

- Validate findings with enzyme activity assays (e.g., ALS inhibition in non-target species) .

(Basic) How should researchers evaluate this compound’s phytotoxicity to non-target crops?

Answer: Use greenhouse trials with crop species (e.g., maize, soybeans) under realistic field conditions:

- Apply this compound at recommended and supra-label rates .

- Measure endpoints: biomass reduction, chlorophyll fluorescence, and root elongation .

- Analyze data using mixed-effects models to account for trial repetition variability .

(Advanced) What computational models predict this compound resistance evolution in weed populations?

Answer: Develop population genetics models incorporating:

- Mutation rates for ALS gene loci and fitness costs of resistance alleles .

- Herbicide selection pressure (e.g., application frequency, rotation practices) .

- Validate models with field monitoring data on resistance allele frequencies .

(Basic) What are the best practices for studying this compound’s adsorption-desorption dynamics in soils?

Answer: Use batch equilibrium experiments :

- Incubate this compound with diverse soils (varying pH, clay content) .

- Quantify adsorbed herbicide via Freundlich isotherms .

- Report hysteresis indices to assess reversibility .

(Advanced) How can transcriptomic data clarify cross-resistance mechanisms between this compound and other ALS inhibitors?

Answer: Compare gene expression profiles in resistant weeds exposed to this compound vs. other ALS inhibitors:

- Identify differentially expressed genes (DEGs) linked to detoxification (e.g., cytochrome P450s) .

- Use CRISPR-Cas9 to validate candidate genes’ roles in resistance .

(Basic) What statistical tools are suitable for analyzing this compound’s non-linear degradation kinetics?

Answer: Fit degradation data to first-order or biphasic models (e.g., Hockey Stick) .

- Use software like R’s

drcpackage for parameter estimation . - Report half-lives with 95% confidence intervals to address variability .

(Advanced) How do rhizosphere microbiomes modulate this compound’s bioavailability?

Answer: Conduct microcosm experiments with sterile vs. microbially active soils:

- Quantify this compound degradation via HPLC and microbial diversity via 16S rRNA sequencing .

- Apply network analysis to link degradation rates to keystone microbial taxa .

(Basic) How to assess this compound’s leaching potential in different agroecosystems?

Answer: Use lysimeter studies under simulated rainfall:

- Measure this compound concentration in leachate using LC-MS/MS .

- Correlate leaching with soil texture and organic carbon content .

(Advanced) What metabolomic signatures indicate this compound-induced stress in aquatic plants?

Answer: Expose model species (e.g., Lemna minor) to sublethal doses and analyze:

- Primary metabolites (e.g., amino acids, sugars) via GC-MS .

- Oxidative stress markers (e.g., malondialdehyde) via spectrophotometry .

(Basic) What experimental controls are critical in this compound bioassay studies?

Answer: Include:

- Negative controls (no herbicide) to assess baseline growth .

- Solvent controls to rule out carrier solvent effects .

- Positive controls (e.g., known ALS inhibitors) to validate assay sensitivity .

(Advanced) How can machine learning improve this compound resistance surveillance?

Answer: Train models on geospatial, agronomic, and genetic data to predict resistance hotspots:

- Use random forests to rank resistance drivers (e.g., application history, crop rotation) .

- Validate predictions with field sampling and PCR-based resistance allele detection .

(Basic) What guidelines ensure ethical reporting of this compound’s ecotoxicological data?

Answer: Follow OECD guidelines for test reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.